molecular formula C24H22N6O3 B7706101 1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

Cat. No.: B7706101
M. Wt: 442.5 g/mol
InChI Key: SJRNDEPXOKQPQA-UHFFFAOYSA-N
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Description

1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitro-phenyl group linked to a pyridinyl-oxadiazole moiety

Properties

IUPAC Name

5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c31-30(32)22-15-19(24-26-23(27-33-24)20-7-4-10-25-16-20)8-9-21(22)29-13-11-28(12-14-29)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRNDEPXOKQPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CN=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The nitro-phenyl group is then introduced via nitration, and the final step involves the formation of the pyridinyl-oxadiazole moiety through cyclization reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the benzyl group.

Scientific Research Applications

1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The pyridinyl-oxadiazole moiety may enhance binding affinity to certain enzymes or proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine: Contains a morpholine ring instead of piperazine.

    1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}thiomorpholine: Features a thiomorpholine ring.

Uniqueness: The uniqueness of 1-Benzyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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